

physical appearance and stability of 5-Bromo-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-nitro-2-pyridone**

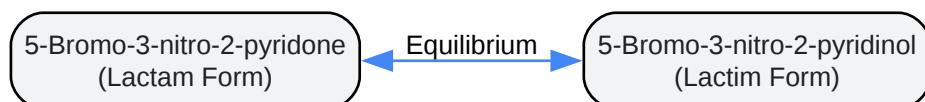
Cat. No.: **B019287**

[Get Quote](#)

An In-Depth Technical Guide on the Physical Appearance and Stability of **5-Bromo-3-nitro-2-pyridone**

Authored by: A Senior Application Scientist Introduction

5-Bromo-3-nitro-2-pyridone is a pivotal heterocyclic organic compound, serving as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.^{[1][2]} Its chemical architecture, featuring a pyridine ring functionalized with both an electron-withdrawing nitro group and a reactive bromine atom, makes it a valuable building block for developing novel therapeutic agents, including kinase inhibitors and antiviral compounds.^[1] A comprehensive understanding of its physical properties and stability profile is not merely academic; it is a critical prerequisite for its effective handling, storage, and deployment in synthetic chemistry. This guide provides an in-depth analysis of the compound's core physical characteristics, thermal and chemical stability, and the scientific principles governing these properties, designed for researchers, scientists, and drug development professionals.


Core Physicochemical Properties and Structural Considerations

The foundational properties of **5-Bromo-3-nitro-2-pyridone** are summarized below. It is crucial to note that this compound exists in a tautomeric equilibrium between the 2-pyridone (lactam)

and 2-pyridinol (lactim) forms. This equilibrium is fundamental to its chemical reactivity and physical behavior.

Tautomeric Equilibrium

The compound's nomenclature often includes synonyms like 5-Bromo-3-nitro-2-pyridinol and 5-Bromo-2-hydroxy-3-nitropyridine, which explicitly points to its existence as two distinct, interconverting tautomers.^{[1][3]} The pyridone form is generally the more stable tautomer in most conditions, but the presence of the pyridinol form can influence its reactivity and solubility.

[Click to download full resolution via product page](#)

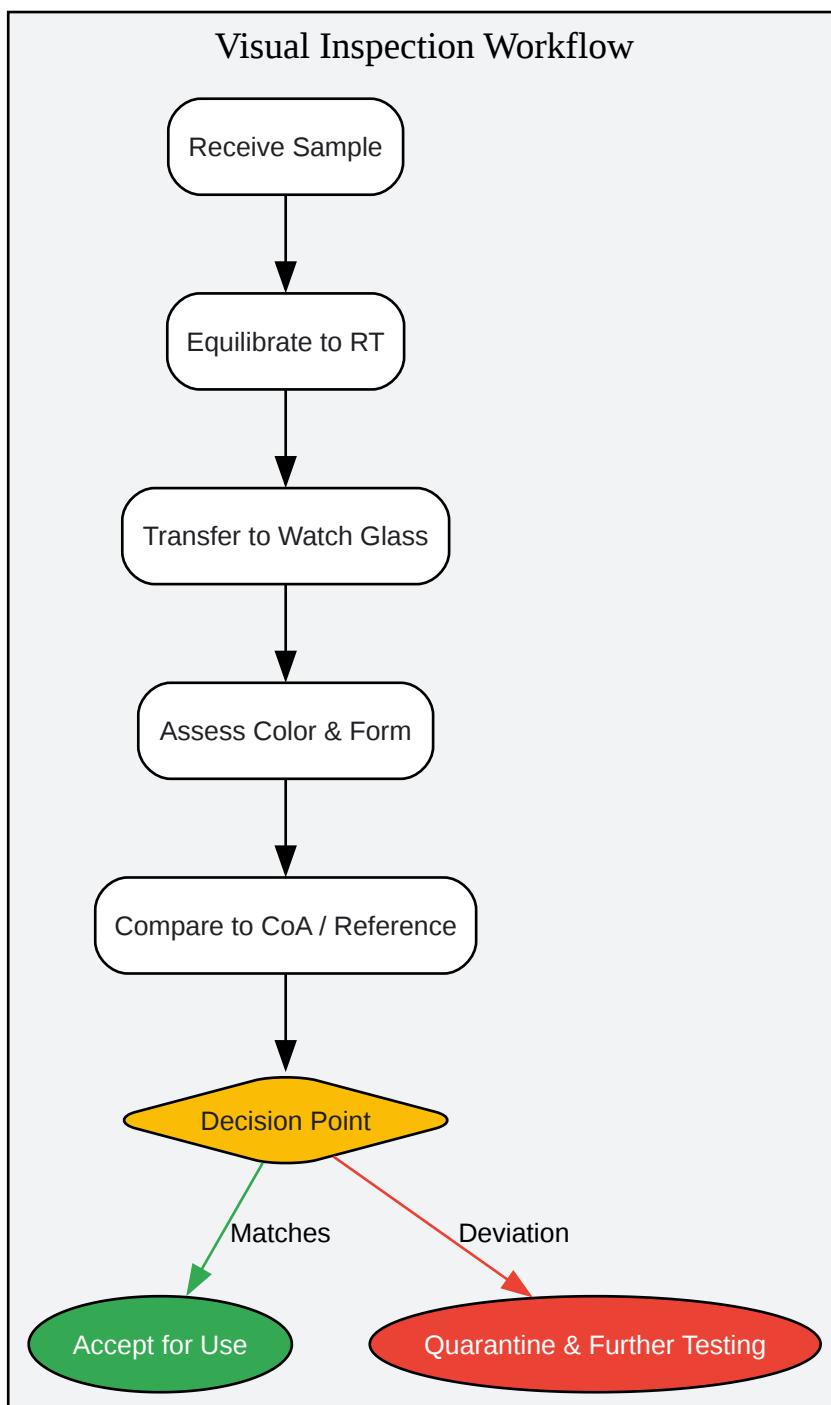
Caption: Keto-enol tautomerism of the title compound.

Summary of Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ BrN ₂ O ₃	[2][4]
Molecular Weight	218.99 g/mol	[2][4]
CAS Number	15862-34-7	[1][2]
Melting Point	245 - 250 °C	[2][5]
Boiling Point	296.7 ± 40.0 °C (Predicted)	[5]
Density	1.98 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	6.31 ± 0.10 (Predicted)	[1]

Physical Appearance and Morphological Assessment

The physical appearance of a chemical reagent is the first line of quality control. For **5-Bromo-3-nitro-2-pyridone**, variations can signal impurity or degradation.


Description

- Form: The compound is a crystalline solid at room temperature.[\[1\]](#) It is typically supplied as a powder, which may consist of fine crystals or crystalline needles and chunks.[\[1\]](#)
- Color: The color ranges from white or light yellow to beige or brown.[\[1\]](#)[\[2\]](#) A pronounced yellow or brown hue may indicate the presence of impurities or slight decomposition, necessitating purification or re-evaluation before use in sensitive applications.
- Odor: It is generally described as odorless or possessing a faint, characteristic chemical odor.[\[1\]](#)

Experimental Protocol: Visual Inspection and Qualification

This protocol establishes a self-validating system for the initial assessment of material quality upon receipt.

- Preparation: Place the sealed container in a fume hood. Allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.
- Documentation: Record the lot number, date of receipt, and initial appearance (color and form) in a laboratory notebook.
- Visual Examination: Using a chemically resistant spatula, transfer a small sample onto a clean, white watch glass.
- Color Assessment: Observe the color under consistent, bright laboratory lighting. Compare it against a white background. Note any heterogeneity in color.
- Morphology Assessment: Examine the sample under low magnification (10-40x) using a stereomicroscope to assess its crystallinity and particle morphology. Note if the material is a fine powder, crystalline, or consists of larger chunks.
- Comparison: Compare the observations with the supplier's Certificate of Analysis (CoA) and with retained samples from previously qualified lots, if available. Significant deviation warrants further analytical testing (e.g., melting point, HPLC) before use.

[Click to download full resolution via product page](#)

Caption: Workflow for visual qualification of starting material.

Thermal Stability and Phase Behavior

The thermal properties of **5-Bromo-3-nitro-2-pyridone** are critical for determining safe operating temperatures for reactions and for assessing purity.

Melting Point

The melting point is a robust indicator of purity. For this compound, a range of 245-250 °C is consistently reported.[2][5] A broad melting range or a value significantly lower than this suggests the presence of impurities or residual solvent.

Protocol: Melting Point Determination (Capillary Method)

This method provides a reliable and accurate measure of the melting point range.

- **Sample Preparation:** Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush the crystalline sample using a mortar and pestle.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrument Setup:** Place the capillary tube into the heating block of a calibrated melting point apparatus.
- **Measurement:**
 - Set a rapid heating ramp (10-15 °C/min) to approach the expected melting point (e.g., to ~230 °C).
 - Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is crucial for ensuring thermal equilibrium and obtaining an accurate reading.
- **Data Recording:** Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure, anhydrous sample should exhibit a sharp melting range of ≤ 2 °C.

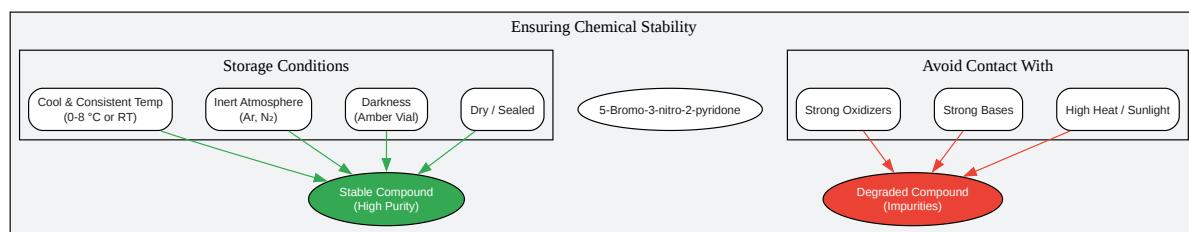
Thermal Decomposition

At elevated temperatures, particularly in the event of a fire, **5-Bromo-3-nitro-2-pyridone** can decompose.^[1] The decomposition is expected to release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide (HBr).^[6]

Chemical Stability, Storage, and Handling

Maintaining the chemical integrity of **5-Bromo-3-nitro-2-pyridone** requires strict adherence to appropriate storage and handling protocols. The compound is generally stable under recommended storage conditions.^{[6][7]}

Recommended Storage


The key to preventing degradation is to mitigate exposure to heat, light, moisture, and incompatible chemicals.

Parameter	Recommendation	Rationale	Source(s)
Temperature	Refrigerator (0-8 °C) or Room Temperature	Low temperatures slow down potential degradation pathways. Consistency is key.	[1][2][8]
Atmosphere	Inert Atmosphere (Argon or Nitrogen)	Prevents potential oxidation.	[1][8]
Light	Store in a dark place (amber vial/bottle)	Prevents potential photodegradation.	[8]
Moisture	Keep container tightly sealed; Dry environment	The compound is sparingly soluble in water; moisture can promote hydrolysis or degradation.	[1][7][9]

Incompatibilities

To ensure stability and safety, avoid contact with the following:

- Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][7]
- Strong Acids and Bases: May catalyze decomposition or unwanted side reactions.[6]
- Direct Sunlight and High Temperatures: Can provide the energy needed to initiate thermal decomposition.[1][9]

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of the compound.

Solubility Profile

Understanding the solubility is essential for designing reaction conditions, extraction procedures, and purification protocols.

- Water: The compound is sparingly soluble in water.[1] The polar nitro group and the hydrogen-bonding capability of the pyridone moiety grant some aqueous solubility, but this is counteracted by the hydrophobic nature of the brominated aromatic ring.
- Organic Solvents: While comprehensive data is limited, related structures are often soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may show some solubility in alcohols like methanol or ethanol, particularly with heating. Experimental verification is always recommended.

Protocol: General Solubility Assessment

- Setup: To a series of labeled vials, add approximately 10 mg of **5-Bromo-3-nitro-2-pyridone**.
- Solvent Addition: Add the chosen solvent (e.g., water, methanol, dichloromethane) to the first vial in 0.1 mL increments.
- Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
- Observation: Visually inspect for complete dissolution.
- Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to express solubility qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., mg/mL).
- Temperature Effect: If the compound is insoluble at room temperature, gently warm the mixture to assess the impact of temperature on solubility, being mindful of the solvent's boiling point.

Conclusion

5-Bromo-3-nitro-2-pyridone is a crystalline solid whose integrity is paramount for its successful use in research and development. Its physical appearance, particularly its color, serves as an immediate, albeit qualitative, indicator of purity. The compound exhibits robust thermal stability, with a high melting point that is a reliable purity marker. However, its chemical stability is contingent upon strict adherence to proper storage conditions—namely, protection from light, moisture, and incompatible substances like strong oxidizing agents. By implementing the protocols and understanding the scientific principles outlined in this guide, researchers can ensure the quality and reliability of this critical synthetic intermediate, leading to more reproducible and successful scientific outcomes.

References

- Loba Chemie. 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS. [\[Link\]](#)
- PubChem. 2-Amino-5-bromo-3-nitropyridine. [\[Link\]](#)
- Pharmaffiliates. 5-Bromo-2-nitropyridine | CAS No : 39856-50-3. [\[Link\]](#)
- Chemcasts. 5-Bromo-2-nitropyridine (CAS 39856-50-3) Properties. [\[Link\]](#)

- IndiaMART. 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... wap.guidechem.com
- 2. chemimpex.com chemimpex.com
- 3. 5-Bromo-2-hydroxy-3-nitropyridine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific fishersci.co.uk
- 4. scbt.com scbt.com
- 5. 15862-34-7 CAS MSDS (5-Bromo-3-nitro-2-pyridinol) Melting Point Boiling Point Density CAS Chemical Properties chemicalbook.com
- 6. jubilantingrevia.com jubilantingrevia.com
- 7. chemicalbook.com chemicalbook.com
- 8. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm bldpharm.com
- 9. lobachemie.com lobachemie.com
- To cite this document: BenchChem. [physical appearance and stability of 5-Bromo-3-nitro-2-pyridone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019287#physical-appearance-and-stability-of-5-bromo-3-nitro-2-pyridone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com